molecular formula C20H18N2O4 B2721382 N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 2034603-31-9

N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2721382
CAS No.: 2034603-31-9
M. Wt: 350.374
InChI Key: DCSRZCUUPTYBQV-UHFFFAOYSA-N
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Description

N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide is an organic compound that features a furan ring, a benzyl group, and a methoxyphenyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(furan-3-yl)benzyl chloride with ammonia or an amine to form the corresponding benzylamine.

    Oxalamide Formation: The benzylamine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Methoxyphenyl Group Introduction: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxalamide intermediate reacts with 3-methoxyphenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxalamide linkage can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the furan ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxalamide linkage provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-(furan-3-yl)benzyl)-N2-(3-hydroxyphenyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N1-(4-(furan-3-yl)benzyl)-N2-(3-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a methoxy group.

    N1-(4-(furan-3-yl)benzyl)-N2-(3-nitrophenyl)oxalamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for its molecular targets.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-18-4-2-3-17(11-18)22-20(24)19(23)21-12-14-5-7-15(8-6-14)16-9-10-26-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSRZCUUPTYBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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